molecular formula C8H6O3 B070916 7,7A-dihydrobenzofuran-2,6-dione CAS No. 188107-53-1

7,7A-dihydrobenzofuran-2,6-dione

Cat. No. B070916
CAS RN: 188107-53-1
M. Wt: 150.13 g/mol
InChI Key: QIZYUCVTAFYYEU-UHFFFAOYSA-N
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Description

7,7A-dihydrobenzofuran-2,6-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a cyclic diketone that is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 7,7A-dihydrobenzofuran-2,6-dione is not well understood. However, it is believed to act as a dienophile in the Diels-Alder reaction, which is a commonly used reaction in organic chemistry. The compound has also been shown to have potential as a photochromic material, which means that it can change its color in response to light.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 7,7A-dihydrobenzofuran-2,6-dione. However, studies have shown that the compound has potential as a fluorescent probe for detecting metal ions in biological systems. It has also been shown to have potential as a photochromic material, which could have applications in the field of optoelectronics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7,7A-dihydrobenzofuran-2,6-dione is that it is relatively easy to synthesize. It is also a versatile building block that can be used in the synthesis of various organic compounds. However, one of the main limitations of the compound is that its mechanism of action is not well understood, which limits its potential applications.

Future Directions

There are several future directions for the study of 7,7A-dihydrobenzofuran-2,6-dione. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of its potential applications as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in the field of optoelectronics.
Conclusion:
In conclusion, 7,7A-dihydrobenzofuran-2,6-dione is a cyclic diketone that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a building block in the synthesis of various organic compounds and has potential applications in the fields of optoelectronics and biological systems. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.

Synthesis Methods

The synthesis of 7,7A-dihydrobenzofuran-2,6-dione can be achieved through various methods. One of the most common methods is the reaction between phthalic anhydride and furan in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, which results in the formation of the cyclic diketone.

Scientific Research Applications

7,7A-dihydrobenzofuran-2,6-dione has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

188107-53-1

Product Name

7,7A-dihydrobenzofuran-2,6-dione

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

7,7a-dihydro-1-benzofuran-2,6-dione

InChI

InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,7H,4H2

InChI Key

QIZYUCVTAFYYEU-UHFFFAOYSA-N

SMILES

C1C2C(=CC(=O)O2)C=CC1=O

Canonical SMILES

C1C2C(=CC(=O)O2)C=CC1=O

synonyms

2,6-Benzofurandione, 7,7a-dihydro-

Origin of Product

United States

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